molecular formula C16H18S2 B13782214 Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl CAS No. 65087-03-8

Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl

Cat. No.: B13782214
CAS No.: 65087-03-8
M. Wt: 274.4 g/mol
InChI Key: GPIVSAFVQWEQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Xylyl 2,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Xylyl 2,5-xylyl disulfide can be achieved through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at 60-70°C . These methods are efficient and produce the desired disulfide without contamination by higher polysulfides.

Industrial Production Methods

Industrial production of 2,4-Xylyl 2,5-xylyl disulfide typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of thiourea and elemental sulfur in the presence of sodium carbonate is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylyl 2,5-xylyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The xylyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated xylyl derivatives.

Scientific Research Applications

2,4-Xylyl 2,5-xylyl disulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-Xylyl 2,5-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of thiols or other sulfur-containing species. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

2,4-Xylyl 2,5-xylyl disulfide can be compared with other disulfide compounds, such as:

    2,4-Xylyl disulfide: (CAS#: 27080-90-6): Similar structure but different substitution pattern.

    Di(2,5-xylyl) disulfide: (CAS#: 3808-86-4): Similar structure but different substitution pattern.

The uniqueness of 2,4-Xylyl 2,5-xylyl disulfide lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

CAS No.

65087-03-8

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-6-8-15(14(4)9-11)17-18-16-10-12(2)5-7-13(16)3/h5-10H,1-4H3

InChI Key

GPIVSAFVQWEQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.